![molecular formula C9H11N3O4 B1449735 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-Oxalat CAS No. 1448137-78-7](/img/structure/B1449735.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-Oxalat

Übersicht

Beschreibung

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Entwicklung von Inhibitoren

Derivate von 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin wurden als potenzielle Inhibitoren für verschiedene Kinasen untersucht, darunter die extrazelluläre signalregulierte Kinase (Erk2) . Diese Verbindungen zeigen vielversprechende Ergebnisse bei der selektiven Hemmung von Erk2, das eine entscheidende Rolle in den Signalwegen spielt, die mit Zellteilung und Krebsentwicklung verbunden sind. Die Fähigkeit, diese Wege zu modulieren, kann zu erheblichen Fortschritten in der Krebstherapie führen.

Landwirtschaft: Synthese von Pteroylglutaminsäure-Derivaten

In der Landwirtschaft dient das Pyrido[4,3-d]pyrimidin-Gerüst als Ausgangsmaterial für die Synthese von Tetrahydropteroylglutaminsäure-Derivaten . Diese Derivate sind entscheidend für die Entwicklung von Pflanzenwachstumsregulatoren, die den Ernteertrag steigern und die Widerstandsfähigkeit gegen Umweltstressoren verbessern können.

Materialwissenschaften: Organische Synthese

Die Struktur der Verbindung wird in der Materialwissenschaft für die Synthese komplexer organischer Moleküle genutzt . Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem idealen Kandidaten für die Herstellung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder Leitfähigkeit.

Biochemie: Enzymregulation

In der Biochemie ist diese Verbindung Teil von Studien, die sich auf die Enzymregulation konzentrieren . Durch das Verständnis der Interaktion mit Enzymen können Forscher neue Strategien zur Kontrolle von Stoffwechselwegen entwickeln, was für die Behandlung von Stoffwechselstörungen unerlässlich ist.

Pharmakologie: Medikamentenentwicklung

Zu den pharmakologischen Anwendungen von 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-Oxalat gehört die Verwendung in der Medikamentenentwicklung als Kernstruktur für die Entwicklung neuer Therapeutika . Seine modifizierbare Struktur ermöglicht die Herstellung einer breiten Palette von Analoga mit potenzieller Aktivität gegen verschiedene Zielstrukturen, was ein grundlegender Schritt im Prozess der Medikamentenentwicklung ist.

Wirkmechanismus

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key player in the regulation of cell growth and differentiation .

Mode of Action

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate interacts with Erk2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK), a downstream target of Erk2 .

Biochemical Pathways

The compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting Erk2, the compound disrupts this pathway, potentially leading to decreased cell growth and proliferation .

Result of Action

The inhibition of Erk2 by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate leads to a decrease in the phosphorylation of RSK . This can result in decreased cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Biochemische Analyse

Biochemical Properties

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as Erk2, which is involved in cell signaling pathways . This inhibition can lead to a decrease in phospho-RSK levels in cells, affecting various cellular functions . Additionally, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can bind to specific proteins, altering their activity and stability.

Cellular Effects

The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate on cells are diverse and depend on the cell type and context. In HepG2 cells, for example, this compound has been shown to inhibit Erk2, leading to a reduction in phospho-RSK levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a valuable tool for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as Erk2 by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can influence cellular metabolism and energy production . Understanding its role in metabolic pathways is essential for elucidating its effects on cellular function and developing targeted therapies.

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity, influencing its overall effects on cellular function.

Subcellular Localization

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Eigenschaften

IUPAC Name |

oxalic acid;5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDTZMMLNJBLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=CN=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

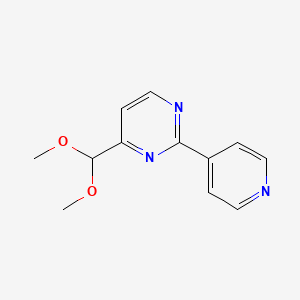

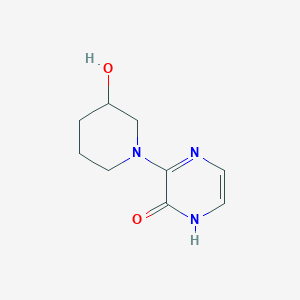

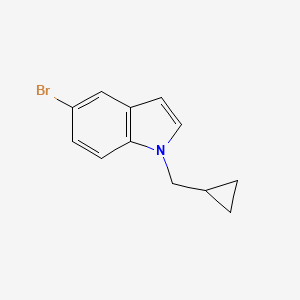

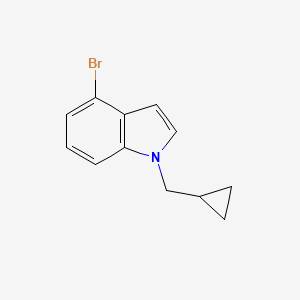

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)